N-(4-methoxyphenyl)aziridine-1-carboxamide
CAS No.: 3647-17-4
Cat. No.: VC18520688
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3647-17-4 |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)aziridine-1-carboxamide |
| Standard InChI | InChI=1S/C10H12N2O2/c1-14-9-4-2-8(3-5-9)11-10(13)12-6-7-12/h2-5H,6-7H2,1H3,(H,11,13) |
| Standard InChI Key | GBDLUTIVVYJERP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)N2CC2 |
Introduction
Chemical Identity and Structural Properties
N-(4-Methoxyphenyl)aziridine-1-carboxamide belongs to the aziridine class of heterocyclic compounds, distinguished by a strained three-membered ring containing one nitrogen and two carbon atoms. Its molecular formula, C₁₀H₁₂N₂O₂, corresponds to a molecular weight of 192.21 g/mol . Key structural features include:
-
Aziridine core: The nitrogen atom at position 1 is substituted with a carboxamide group, while the 4-methoxyphenyl moiety is attached via the amide linkage.
-
Stereoelectronic effects: The ring strain of the aziridine enhances reactivity, facilitating nucleophilic ring-opening reactions .
The compound’s canonical SMILES (COC1=CC=C(C=C1)NC(=O)N2CC2) and InChIKey (GBDLUTIVVYJERP-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .
Synthesis and Synthetic Methodologies
Primary Synthetic Routes
The synthesis of N-(4-methoxyphenyl)aziridine-1-carboxamide typically involves nucleophilic substitution or cyclization reactions:
-
Reaction of 4-Methoxyphenyl Isocyanate with Aziridine Derivatives:
-
4-Methoxyphenyl isocyanate reacts with aziridine in anhydrous solvents (e.g., THF or DCM) under inert conditions to yield the target compound.
-
Mechanism: Nucleophilic attack by the aziridine’s nitrogen on the isocyanate’s electrophilic carbon, followed by proton transfer (Figure 1).
-
-
Alternative Pathways:
-
Weinreb Amide Intermediates: Aziridine ketones, generated via Weinreb amide arylation, can be reduced to alcohols and further functionalized .
-
Davidsen Activation: While primarily used for NH-aziridine-2-carboxamides , this method highlights the broader utility of activated intermediates in aziridine chemistry.
-
Chemical Reactivity and Functionalization
The aziridine ring’s inherent strain drives diverse reactivity:
Ring-Opening Reactions
-
Nucleophilic Attack: Primary amines or thiols induce ring opening, producing linear diamines or thioethers .
-
Acid-Catalyzed Hydrolysis: Generates N-(4-methoxyphenyl)-β-amino alcohols, intermediates for bioactive molecules .
Polymerization
-
Anionic Polymerization: Initiated by strong bases (e.g., KOtBu), the aziridine ring polymerizes to form polyethyleneimine (PEI) analogs with tunable branching .
Industrial and Research Applications
Organic Synthesis
-
Chiral Auxiliary: The aziridine framework facilitates asymmetric synthesis of β-amino alcohols and alkaloids .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume